molecular formula C17H16ClN5OS B302692 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No. B302692
M. Wt: 373.9 g/mol
InChI Key: KPLRSSWZMHIGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide, also known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a small molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide binds to the mu-opioid receptor with high affinity, blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activation of the mu-opioid receptor, leading to a decrease in the release of dopamine and other neurotransmitters involved in the regulation of pain and reward pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of pain and the modulation of reward pathways in the brain. This compound has also been shown to have anxiolytic and antidepressant effects, and has been used in the treatment of addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide in lab experiments is its high selectivity for the mu-opioid receptor, allowing researchers to study the specific effects of mu-opioid receptor activation or inhibition. However, this compound is a small molecule that may have limited penetration into the brain, and its effects may be influenced by factors such as dose and route of administration.

Future Directions

There are a number of potential future directions for research on 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased brain penetration or longer half-life. Another area of interest is the study of the role of the mu-opioid receptor in various pathological conditions, such as chronic pain, addiction, and depression. Additionally, this compound may have potential applications in the development of new therapeutics for these conditions.

Synthesis Methods

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with 2,3-dimethylbenzoyl chloride to form 4-chlorophenyl-2,3-dimethylbenzohydrazide. This intermediate can then be reacted with thioacetic acid to form the final product, this compound. Other methods of synthesis include the reaction of 4-chlorophenylhydrazine with 2,3-dimethylphenylacetyl chloride in the presence of sodium methoxide or potassium carbonate.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has been used extensively in scientific research, particularly in studies related to opioid receptors. This compound is a potent and selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This compound has been used to study the role of the mu-opioid receptor in various physiological and pathological conditions, including addiction, depression, and chronic pain.

properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H16ClN5OS/c1-11-4-3-5-15(12(11)2)19-16(24)10-25-17-20-21-22-23(17)14-8-6-13(18)7-9-14/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

KPLRSSWZMHIGAM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.